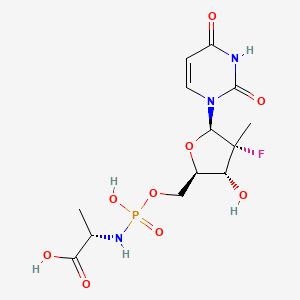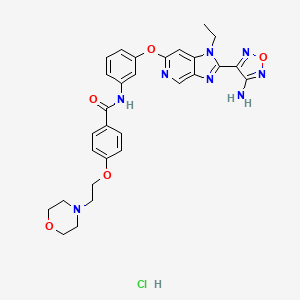
Clorhidrato de GSK269962
Descripción general
Descripción
El clorhidrato de GSK269962A es un inhibidor selectivo de la proteína quinasa asociada a Rho (ROCK), que se dirige específicamente a ROCK1 y ROCK2 con alta potencia. Ha sido ampliamente estudiado por sus potenciales aplicaciones terapéuticas debido a su capacidad para modular diversas funciones celulares, incluyendo la contracción, la motilidad, la proliferación y la apoptosis .
Aplicaciones Científicas De Investigación
Chemistry: Used as a tool compound to study the role of ROCK in various chemical processes.
Biology: Investigated for its effects on cell motility, proliferation, and apoptosis in various cell types.
Medicine: Explored as a potential therapeutic agent for conditions such as hypertension, cancer, and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ROCK pathways .
Mecanismo De Acción
El clorhidrato de GSK269962A ejerce sus efectos inhibiendo selectivamente ROCK1 y ROCK2. Esta inhibición interrumpe la vía de señalización de ROCK, lo que lleva a diversos efectos descendentes como la reducción de la contracción celular, la motilidad y la proliferación. El compuesto también afecta la fosforilación de proteínas clave involucradas en estos procesos, como c-Raf y ERK .
Análisis Bioquímico
Biochemical Properties
GSK269962 hydrochloride is known for its high specificity and potency as a ROCK inhibitor. It exhibits an IC50 of 1.6 nM for ROCK1 and 4 nM for ROCK2 . The compound interacts with several enzymes and proteins, including RSK1, MSK1, AKT1, AKT2, AKT3, CDK2, and GSK3α, albeit with significantly lower affinity compared to ROCK1 and ROCK2 . These interactions suggest that GSK269962 hydrochloride can modulate various signaling pathways, contributing to its anti-inflammatory and vasodilatory effects.
Cellular Effects
GSK269962 hydrochloride has profound effects on various cell types and cellular processes. In smooth muscle cells, it completely inhibits the formation of actin stress fibers induced by angiotensin II . This inhibition is crucial for its vasodilatory effects. Additionally, GSK269962 hydrochloride reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages . These effects highlight the compound’s potential in treating inflammatory conditions and cardiovascular diseases.
Molecular Mechanism
At the molecular level, GSK269962 hydrochloride exerts its effects primarily through the inhibition of ROCK1 and ROCK2. By binding to the ATP-binding pocket of these kinases, it prevents their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts various cellular processes, including cytoskeletal organization, cell migration, and gene expression. The compound’s ability to modulate multiple signaling pathways underscores its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK269962 hydrochloride are both rapid and sustained. In vitro studies have shown that the compound induces vasorelaxation in preconstricted rat aorta with an IC50 of 35 nM . In vivo, GSK269962 hydrochloride demonstrates a dose-dependent reduction in blood pressure in spontaneously hypertensive rats, with the effects peaking approximately two hours post-administration . These findings indicate that GSK269962 hydrochloride is both stable and effective over time.
Dosage Effects in Animal Models
The effects of GSK269962 hydrochloride vary with dosage in animal models. In spontaneously hypertensive rats, oral administration of the compound at doses of 0.3, 1, and 3 mg/kg induces a dose-dependent reduction in blood pressure . Higher doses are associated with more pronounced effects, but also with potential adverse effects such as increased heart rate due to baroreflex activation . These observations are critical for determining the therapeutic window and safety profile of GSK269962 hydrochloride.
Metabolic Pathways
GSK269962 hydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including contraction, motility, and proliferation . By inhibiting these kinases, GSK269962 hydrochloride can modulate metabolic flux and alter metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, GSK269962 hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is crucial for its efficacy, as it needs to reach sufficient concentrations at the site of action to exert its effects.
Subcellular Localization
GSK269962 hydrochloride is primarily localized in the cytoplasm, where it interacts with ROCK1 and ROCK2 . This subcellular localization is essential for its activity, as it allows the compound to effectively inhibit these kinases and modulate downstream signaling pathways. Additionally, post-translational modifications and targeting signals may influence the compound’s localization and function within specific cellular compartments.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de GSK269962A involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmenteEl producto final se obtiene como una sal de clorhidrato para mejorar su solubilidad y estabilidad .
Métodos de producción industrial
La producción industrial del clorhidrato de GSK269962A sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de GSK269962A experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar grupos funcionales específicos dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos, para introducir diferentes sustituyentes
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar diversos electrófilos y nucleófilos en condiciones apropiadas para lograr reacciones de sustitución
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales, lo que lleva a una amplia gama de derivados .
Aplicaciones en la investigación científica
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de ROCK en diversos procesos químicos.
Biología: Se investiga por sus efectos en la motilidad celular, la proliferación y la apoptosis en diversos tipos de células.
Medicina: Se explora como un posible agente terapéutico para enfermedades como la hipertensión, el cáncer y las enfermedades inflamatorias.
Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a las vías de ROCK .
Comparación Con Compuestos Similares
Compuestos similares
Y-27632: Otro inhibidor selectivo de ROCK con aplicaciones similares pero con diferentes perfiles de potencia y selectividad.
Fasudil: Un inhibidor de ROCK utilizado clínicamente para el tratamiento del vasoespasmo cerebral y otras afecciones.
Thiazovivin: Un inhibidor de ROCK utilizado en la investigación de células madre para mejorar la supervivencia y la proliferación celular
Unicidad del clorhidrato de GSK269962A
El clorhidrato de GSK269962A destaca por su alta potencia y selectividad para ROCK1 y ROCK2, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con ROCK.
Propiedades
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVMFKKKLLDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)

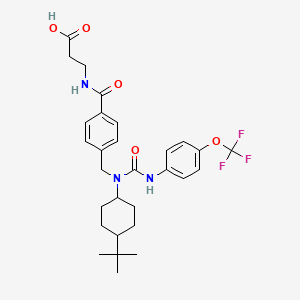
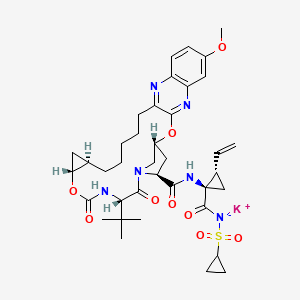
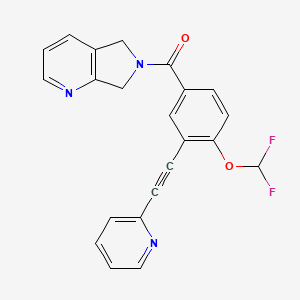
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)
![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B607737.png)
